[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate
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Overview
Description
[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate is a complex organic compound with a unique structure It features a hydroxy-substituted octahydroindene moiety linked to a propyl chain, which is further connected to a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate typically involves multiple steps. One common approach is to start with the synthesis of the octahydroindene core, followed by the introduction of the hydroxy group. The propyl chain is then attached, and finally, the 4-methylbenzenesulfonate group is introduced through a sulfonation reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microreactor systems can be employed to achieve precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy group and the sulfonate moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- [(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] benzenesulfonate
- [(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-chlorobenzenesulfonate
Uniqueness
The presence of the 4-methylbenzenesulfonate group distinguishes [(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate from its analogs. This group can significantly influence the compound’s reactivity, solubility, and biological activity, making it unique in its class .
Properties
Molecular Formula |
C20H30O4S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19?,20?/m1/s1 |
InChI Key |
CZKSQENRQZPNOS-XLIJVUNUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3C2(CCCC3O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |
Origin of Product |
United States |
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